

# (RS)-Carbocisteine: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (RS)-Carbocisteine

Cat. No.: B549337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(RS)-Carbocisteine**, a mucolytic agent with a rich history spanning over seven decades, continues to be a subject of significant scientific interest. First described in 1951 and introduced into medical practice in 1960, its primary application is in the management of respiratory disorders characterized by excessive or viscous mucus.<sup>[1]</sup> This technical guide provides an in-depth exploration of the discovery, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and clinical efficacy of **(RS)-Carbocisteine**. Beyond its well-established mucoregulatory effects, this document delves into its more recently elucidated anti-inflammatory and antioxidant properties, mediated through complex signaling pathways. Detailed experimental protocols for its synthesis and key mechanistic assays are provided, alongside a comprehensive compilation of quantitative data to serve as a valuable resource for researchers and drug development professionals.

## Discovery and History

The journey of **(RS)-Carbocisteine**, chemically known as S-Carboxymethyl-L-cysteine, began in the mid-20th century. It was first described in the scientific literature in 1951, and its therapeutic potential was realized with its introduction into medical use in 1960.<sup>[1]</sup> The development of carbocisteine was part of a broader effort in respiratory pharmacology to

identify agents that could effectively manage the problematic mucus hypersecretion seen in chronic respiratory diseases.<sup>[2][3][4]</sup> Unlike N-acetylcysteine, another prominent mucolytic, carbocisteine is a blocked thiol derivative of L-cysteine, a structural difference that dictates its unique mechanism of action.<sup>[5]</sup>

## Synthesis of (RS)-Carbocisteine

The principal method for the synthesis of **(RS)-Carbocisteine** is through the alkylation of L-cysteine with chloroacetic acid.<sup>[1]</sup> This nucleophilic substitution reaction targets the thiol group of cysteine.

## General Reaction Scheme

The synthesis involves the reaction of L-cysteine with chloroacetic acid in an alkaline medium. The reaction can be represented as follows:



## Detailed Experimental Protocol

The following protocol is a synthesized representation from various patented methods for the preparation of **(RS)-Carbocisteine**:

### Materials:

- L-cystine
- Zinc powder
- Monochloroacetic acid
- Hydrochloric acid
- Sodium hydroxide solution (42%)
- Distilled water

### Procedure:

- Reduction of L-cystine: In a reaction vessel, add 1 part L-cystine to a solution containing 1-2 equivalents of monochloroacetic acid and 4 parts of water.[6]
- Add 1.5-2.5 equivalents of a strong acid, such as hydrochloric acid, to the mixture.[6]
- At approximately 30°C, introduce 0.3-0.6 parts of zinc powder to initiate the reduction of L-cystine to L-cysteine.[6]
- Heat the mixture to 50-80°C and stir vigorously for 1 hour to ensure complete reduction.[6]
- Carboxymethylation: After the reduction is complete, cool the reaction mixture to room temperature (below 30°C).[6]
- Slowly add 4-4.5 equivalents of a 42% sodium hydroxide solution over 1.5-2 hours, maintaining the temperature below 30°C, to adjust the pH to the alkaline range (pH 8-12), which facilitates the carboxymethylation reaction.[6][7]
- Crystallization and Purification: After the carboxymethylation, adjust the pH to 2.5-3.0 with hydrochloric acid to precipitate the crude **(RS)-Carbocisteine**.[4]
- Cool the mixture to 20-35°C and filter the precipitate. Wash the crude product with water.[4]
- For further purification, the crude product can be recrystallized. Dissolve the crude product in purified water (6-7 times its volume) by heating to approximately 50-55°C.[4]
- Adjust the pH to around 2.30 with sodium hydroxide to induce crystallization.[4]
- Cool the solution to 20-30°C, filter the purified crystals, and dry them.[4]

## Physicochemical Properties

A summary of the key physicochemical properties of **(RS)-Carbocisteine** is presented in the table below.

| Property                | Value                                                                                                      | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula       | C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub> S                                                            | [1][8]    |
| Molecular Weight        | 179.19 g/mol                                                                                               | [1][8]    |
| Appearance              | White crystalline powder                                                                                   | [1]       |
| Melting Point           | 204-207 °C                                                                                                 | [1]       |
| 208-213 °C (decomposes) | [9][10]                                                                                                    |           |
| Solubility              | Practically insoluble in water, alcohol, and ether. Soluble in dilute mineral acids and alkali hydroxides. |           |
| Soluble in cold water.  | [9]                                                                                                        |           |
| pKa                     | Data not consistently available in searched literature                                                     |           |
| LogP                    | -3.1                                                                                                       | [11]      |

## Mechanism of Action

**(RS)-Carbocisteine** exerts its therapeutic effects through a combination of mucoregulatory, anti-inflammatory, and antioxidant mechanisms.

### Mucoregulatory Action

The primary and most well-known action of carbocisteine is its ability to regulate mucus viscosity. It is believed to restore the equilibrium between sialomucins and fucosimucins, two key glycoproteins that determine the viscoelastic properties of bronchial mucus.[11] This is likely achieved through the intracellular stimulation of the enzyme sialyl transferase.[11] By normalizing the balance of these mucins, carbocisteine reduces the viscosity of the mucus, making it easier to expectorate.[11] Studies have shown that carbocisteine can reduce goblet cell hyperplasia, a common feature in chronic respiratory diseases.

### Anti-inflammatory and Antioxidant Effects

Beyond its mucoregulatory properties, carbocisteine exhibits significant anti-inflammatory and antioxidant activities. These effects are mediated through its influence on key intracellular signaling pathways.

- Inhibition of NF-κB and ERK1/2 MAPK Signaling: Carbocisteine has been shown to suppress inflammation induced by stimuli like TNF-α by inhibiting the phosphorylation of NF-κB p65 and ERK1/2 MAPK.[12][13][14] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[12][14]
- Activation of the PI3K/Akt/Nrf2 Pathway: Carbocisteine can activate the Protein Kinase B (Akt) signaling pathway, which is suggested to contribute to its antioxidant effects and the prevention of lung cell apoptosis.[11][15] This activation can also lead to the induction of the transcription factor Nrf2, which plays a crucial role in the antioxidant response.

The interplay of these mechanisms is illustrated in the following diagrams:

```
graph "Carbocisteine_Anti_inflammatory_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
```

```
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocisteine [label="(RS)-Carbocisteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pNFkB [label="p-NF-κB (p65/p50)\n(Nuclear Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges TNFa -> IKK [label="Activates"]; IKK -> IκBa [label="Phosphorylates"]; IκBa -> NFkB [label="Inhibits"]; IKK -> IκBa [label="Degradation of IκBα"]; NFkB -> pNFkB; TNFa -> ERK [label="Activates"]; ERK -> pERK; pNFkB -> Cytokines [label="Upregulates Transcription"]; pERK -> Cytokines [label="Upregulates Transcription"]; Carbocisteine -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Carbocisteine -> ERK [label="Inhibits", style=dashed, color="#EA4335"];
```

```
// Graph attributes graph [bgcolor="#F1F3F4"]; }
```

Caption: Carbocisteine's anti-inflammatory mechanism via NF-κB and ERK1/2 inhibition. graph "Carbocisteine\_Antioxidant\_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

```
// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocisteine [label="(RS)-Carbocisteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges OxidativeStress -> PI3K [label="Activates"]; Carbocisteine -> PI3K [label="Activates", style=dashed, color="#34A853"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; pAkt -> Nrf2 [label="Activates"]; Nrf2 -> ARE [label="Translocates to Nucleus and Binds"]; ARE -> AntioxidantEnzymes [label="Upregulates Transcription"]; pAkt -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335"];
```

```
// Graph attributes graph [bgcolor="#F1F3F4"]; }
```

Caption: Carbocisteine's antioxidant mechanism via the PI3K/Akt/Nrf2 pathway.

## Pharmacokinetics

**(RS)-Carbocisteine** is rapidly absorbed from the gastrointestinal tract following oral administration. A summary of its pharmacokinetic parameters is provided below.

| Parameter                                             | Value                                           | Reference(s)     |
|-------------------------------------------------------|-------------------------------------------------|------------------|
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | 1.0 - 2.3 hours                                 | [16][17][18][19] |
| Peak Plasma Concentration (C <sub>max</sub> )         | 5.6 - 8.27 µg/mL (for 750 mg dose)              | [16][17][19][20] |
| ~13.0 µg/mL (for 1000 mg dose)                        | [17]                                            |                  |
| Bioavailability                                       | <10%                                            | [1]              |
| Elimination Half-life (t <sub>½</sub> )               | 1.33 - 1.87 hours                               | [16][17][18][19] |
| Volume of Distribution (V <sub>d</sub> )              | ~60 - 105.2 L                                   | [17][18]         |
| Metabolism                                            | Acetylation, decarboxylation, and sulfoxidation | [15]             |
| Excretion                                             | Primarily renal                                 | [1]              |

## Clinical Efficacy

The clinical utility of **(RS)-Carbocisteine** has been demonstrated in various respiratory conditions, most notably in Chronic Obstructive Pulmonary Disease (COPD).

## Effect on COPD Exacerbations

One of the most significant clinical benefits of long-term carbocisteine therapy is the reduction in the frequency of exacerbations in patients with COPD. The PEACE (Placebo-controlled study on the Efficacy of carbocisteine in prevention of Acute exacerbation of COPD) study, a large-scale, randomized, placebo-controlled trial, found that carbocisteine (1500 mg/day) significantly reduced the annual exacerbation rate compared to placebo.[21][22] A meta-analysis of four studies involving 1,357 patients showed a decrease in the risk of the total number of exacerbations with carbocisteine compared to placebo.[23][24]

## Impact on Quality of Life and Lung Function

The PEACE study also demonstrated an improvement in the quality of life of patients with COPD, as measured by the St. George's Respiratory Questionnaire (SGRQ).[\[22\]](#) The meta-analysis by Zeng et al. (2017) also found that carbocisteine could improve the quality of life.[\[23\]](#) [\[24\]](#) However, the effect of carbocisteine on lung function, as measured by the forced expiratory volume in one second (FEV1), has been less consistent, with some studies showing no significant improvement.[\[23\]](#)[\[24\]](#)[\[25\]](#)

| Clinical Trial / Meta-analysis       | Key Findings                                                                                                                                 | Reference                                 |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| PEACE Study (Zheng et al., 2008)     | Significantly reduced the annual rate of COPD exacerbations. Improved quality of life (SGRQ score).                                          | <a href="#">[21]</a> <a href="#">[22]</a> |
| Meta-analysis (Zeng et al., 2017)    | Decreased risk of total exacerbations (-0.43 per patient-year). Improved quality of life (-6.29 on SGRQ). No significant difference in FEV1. | <a href="#">[23]</a> <a href="#">[24]</a> |
| Recent Trial (Mild-to-Moderate COPD) | No significant reduction in the annual rate of total exacerbations. No significant difference in FEV1 change.                                | <a href="#">[25]</a>                      |

## Experimental Protocols for Mechanistic Studies

### NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of carbocisteine on NF-κB transcriptional activity.

Workflow:

```
digraph "NFkB_Luciferase_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [arrowhead=normal, color="#202124"];
```

```
// Nodes Seed [label="1. Seed HEK293T cells stably expressing\nNF-κB-luciferase reporter construct"]; Transfect [label="2. (Optional) Transiently transfect cells"]; Treat_Carbo [label="3. Treat cells with varying concentrations\nof (RS)-Carbocisteine (e.g., 24 hours)"]; Stimulate [label="4. Stimulate cells with an NF-κB activator\n(e.g., TNF-α, 10 ng/mL for 30 min - 6 hours)"]; Lyse [label="5. Lyse the cells"]; Assay [label="6. Add luciferase assay reagent"]; Measure [label="7. Measure luminescence using a luminometer"];
```

```
// Edges Seed -> Transfect; Transfect -> Treat_Carbo; Treat_Carbo -> Stimulate; Stimulate -> Lyse; Lyse -> Assay; Assay -> Measure; }
```

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Steps:

- Cell Culture: HEK293T cells, stably transfected with an NF-κB-responsive luciferase reporter gene, are cultured in 96-well plates.[12]
- Treatment: The cells are pre-treated with various concentrations of **(RS)-Carbocisteine** for a specified period (e.g., 24 hours).[12]
- Stimulation: Following pre-treatment, the cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short duration (e.g., 30 minutes to 6 hours).[12][26]
- Lysis: The cells are washed and then lysed using a passive lysis buffer.[27]
- Luciferase Assay: The cell lysate is transferred to an opaque assay plate, and a luciferase assay reagent containing luciferin is added.
- Measurement: The luminescence, which is proportional to the luciferase activity and thus NF-κB transcriptional activity, is measured using a luminometer.[28]

## Sialyltransferase Activity Assay

This assay can be used to investigate the effect of carbocisteine on the activity of sialyltransferase, a key enzyme in its mucoregulatory mechanism.

Principle: The assay measures the transfer of a radiolabeled sialic acid from a donor substrate (e.g., CMP-[<sup>14</sup>C]NeuAc) to an acceptor glycoprotein.

### Detailed Steps:

- Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES buffer, pH 6.0), MgCl<sub>2</sub>, a detergent (e.g., Triton CF-54), the acceptor glycoprotein (e.g., asialofetuin), and the enzyme source (cell lysate or purified enzyme).[29][30][31]
- Initiation: Initiate the reaction by adding the radiolabeled donor substrate, CMP-[<sup>14</sup>C]NeuAc. [30]
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[30][31]
- Termination and Separation: Terminate the reaction and separate the radiolabeled glycoprotein product from the unreacted CMP-[<sup>14</sup>C]NeuAc using methods such as SDS-PAGE followed by autoradiography or by column chromatography (e.g., Sephadex G-50).
- Quantification: Quantify the amount of radioactivity incorporated into the glycoprotein, which is a measure of the sialyltransferase activity.

## Conclusion

**(RS)-Carbocisteine** is a well-established therapeutic agent with a multifaceted mechanism of action that extends beyond its initial classification as a simple mucolytic. Its ability to not only regulate mucus viscosity but also to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways underscores its continued relevance in the management of chronic respiratory diseases. This technical guide, by consolidating historical, chemical, pharmacological, and clinical data, aims to provide a comprehensive resource for the scientific community to foster further research and development in this area. The provided experimental protocols and structured data tables are intended to facilitate these future investigations into the full therapeutic potential of **(RS)-Carbocisteine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological approaches to discovery and development of new mucolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Recent Advances in the Development of Novel Drug Candidates for Regulating the Secretion of Pulmonary Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]
- 7. Carbocisteine as a Modulator of Nrf2/HO-1 and NF $\kappa$ B Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine | CAS number 638-23-3 | LGC Standards [lgcstandards.com]
- 9. chembk.com [chembk.com]
- 10. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 11. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Carbocisteine attenuates TNF- $\alpha$ -induced inflammation in human alveolar epithelial cells in vitro through suppressing NF- $\kappa$ B and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Carbocisteine attenuates TNF- $\alpha$ -induced inflammation in human alveolar epithelial cells in vitro through suppressing NF- $\kappa$ B and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 19. jarcet.com [jarcet.com]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]

- 22. Effect of carbocisteine on acute exacerbation of chronic obstructive pulmonary disease (PEACE Study): a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of Carbocysteine on Exacerbations and Lung Function in Patients With Mild-to-Moderate Chronic Obstructive Pulmonary Disease: A Multicentre, Double-Blind, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. oncology.wisc.edu [oncology.wisc.edu]
- 28. bowdish.ca [bowdish.ca]
- 29. [Enzyme assay of sialyltransferases for glycolipids]:Glycoscience Protocol Online Database [jcgdb.jp]
- 30. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(RS)-Carbocisteine: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b549337#discovery-and-history-of-rs-carbocisteine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)